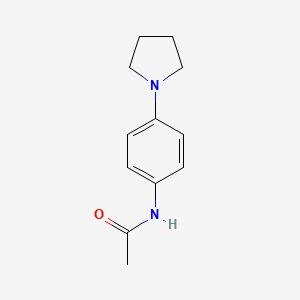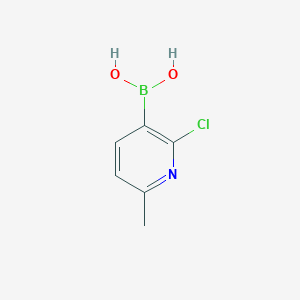
2-Chloro-6-methylpyridine-3-boronic acid
説明
2-Chloro-6-methylpyridine-3-boronic acid, commonly known as CMPB, is a versatile molecule that has a wide range of applications in scientific research. It is a boronic acid, an organic compound composed of a boron atom covalently bonded to an oxygen atom and two hydrogen atoms. CMPB is used as a reagent in organic synthesis and has been studied for its biochemical and physiological effects. In
科学的研究の応用
Metal-Free Borylation of Alkanes
A notable application of boronic acids is highlighted in metal-free photoinduced C(sp3)–H borylation of alkanes, which is a significant advancement in the field of organic synthesis. This method employs a hydrogen atom transfer catalysis, where homolytic cleavage of C(sp3)–H bonds produces alkyl radicals that are borylated directly with a diboron reagent. This process is facilitated by violet-light photoinduced electron transfer, showcasing a unique approach to introducing boron groups into organic molecules without the need for precious-metal catalysts. Such advancements open new pathways for creating valuable organoboron reagents under mild conditions, with selectivities that contrast with established metal-catalyzed protocols (Shu, Noble, & Aggarwal, 2020).
Boronic Acid in Sensing and Material Science
Boronic acids play a pivotal role in sensing and material science due to their ability to bind with biologically relevant diols, including saccharides and peptidoglycans. This binding capability is utilized in preparing hydrogels with dynamic covalent or responsive behavior. Research has focused on investigating structure–reactivity relationships that govern the binding affinity of boronic acids to diols, which is crucial for applications in sensing, delivery, and materials chemistry. Such studies guide the selection of organoboron compounds by systematically considering the effects of electronics and sterics on the binding process (Brooks, Deng, & Sumerlin, 2018).
Supramolecular Chemistry Applications
Boronic acids are also utilized in supramolecular chemistry, as seen in the synthesis of boronate ester polymers. These polymers are formed through a three-component reaction involving aryl boronic acids, showcasing the reversible formation of polymer strands with unique properties. The strong color of these polymers, resulting from efficient intrastrand charge-transfer excitations, highlights the potential of boronic acid derivatives in creating novel materials with specific electronic properties. This approach exemplifies the versatility of boronic acids in designing polymers for various applications, including sensing and electronic devices (Christinat et al., 2007).
特性
IUPAC Name |
(2-chloro-6-methylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BClNO2/c1-4-2-3-5(7(10)11)6(8)9-4/h2-3,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQOEORPINPUEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)C)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376752 | |
| Record name | 2-CHLORO-6-METHYLPYRIDINE-3-BORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-methylpyridine-3-boronic acid | |
CAS RN |
536693-95-5 | |
| Record name | 2-CHLORO-6-METHYLPYRIDINE-3-BORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



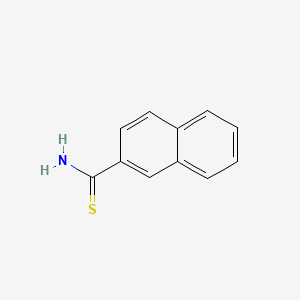
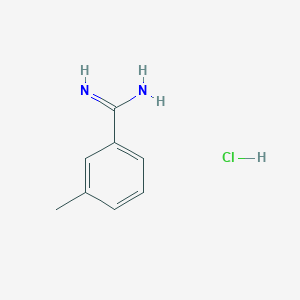
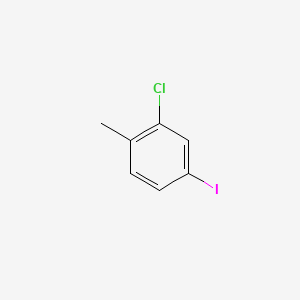
![5-Chloro-1,3,3-trimethylspiro[indoline-2,3'-naphtho[2,1-b][1,4]oxazine]](/img/structure/B1586781.png)
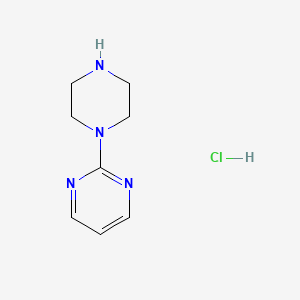
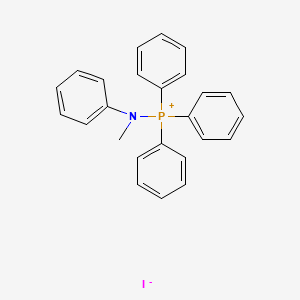
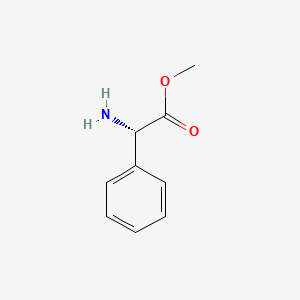
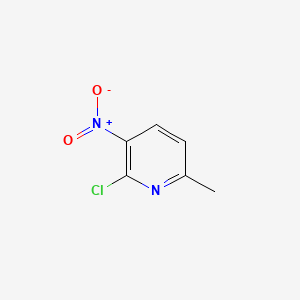
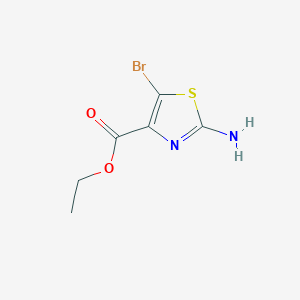
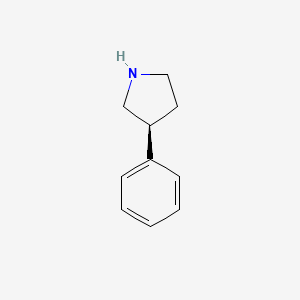

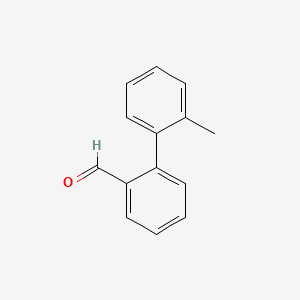
![3-Chloro-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1586798.png)
